
tert-Butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate: is a heterocyclic compound that belongs to the class of azetidines and pyrimidines. It is primarily used in research and development due to its unique chemical structure and properties. The compound has a molecular formula of C12H15ClN4O4 and a molecular weight of 314.72 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-nitropyrimidine and azetidine derivatives.
Reaction Conditions:
Catalysts: Catalysts like palladium on carbon (Pd/C) may be used to facilitate certain steps in the synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions depending on the functional groups present.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted pyrimidines .
Scientific Research Applications
tert-Butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(methylsulfonyl)oxy-1-azetanecarboxylate
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate is unique due to the presence of both azetidine and pyrimidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
Tert-butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects against various cancer cell lines, mechanisms of action, and relevant pharmacological studies.
- Molecular Formula : C10H12ClN3O4
- Molecular Weight : 273.67 g/mol
- CAS Number : 1803598-41-5
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of cancer treatment. The compound exhibits significant cytotoxic effects against various cancer cell lines, particularly in breast cancer models.
Anticancer Activity
Recent studies have highlighted the compound's potent inhibitory effects on cell proliferation in cancer cells:
- IC50 Values : The compound demonstrated an IC50 of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating strong anti-proliferative activity .
- Selectivity : It showed a nearly 20-fold selectivity for cancerous cells over non-cancerous MCF10A cells, suggesting a favorable therapeutic window .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Matrix Metalloproteinases (MMPs) : Significant inhibition of MMP-2 and MMP-9 was observed, which are critical in tumor metastasis .
- Induction of Apoptosis : The compound has been shown to increase levels of caspase 9 in treated cells, which is indicative of apoptosis induction .
- Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at the G2/M phase .
In Vivo Studies
In vivo studies using BALB/c nude mouse models demonstrated that treatment with the compound significantly inhibited lung metastasis in TNBC models compared to control groups. The treatment regimen involved administering the compound over a period of 30 days post-inoculation with cancer cells .
Structure–Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications to the pyrimidine ring and azetidine structure can enhance biological activity. Variants with different substituents displayed varying levels of potency against specific cancer types, suggesting avenues for further optimization .
Data Tables
Compound | Target Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | MDA-MB-231 (TNBC) | 0.126 | Apoptosis induction, MMP inhibition |
Variant A | MCF7 | 0.87–12.91 | Cell cycle arrest |
Variant B | Non-cancerous MCF10A | >20 | Low toxicity |
Properties
Molecular Formula |
C12H15ClN4O4 |
---|---|
Molecular Weight |
314.72 g/mol |
IUPAC Name |
tert-butyl 3-(2-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H15ClN4O4/c1-12(2,3)21-11(18)16-5-7(6-16)9-8(17(19)20)4-14-10(13)15-9/h4,7H,5-6H2,1-3H3 |
InChI Key |
CNCLYFMDIJSFFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC(=NC=C2[N+](=O)[O-])Cl |
Origin of Product |
United States |
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